molecular formula C21H19N5O2S B2400911 benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 896678-23-2

benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

Cat. No.: B2400911
CAS No.: 896678-23-2
M. Wt: 405.48
InChI Key: AGLPTFFOQNVRJO-UHFFFAOYSA-N
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Description

“Benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” is a chemical compound. It belongs to the class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been studied for their potential anticancer properties .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines involves various synthetic routes. One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a [1,2,3]triazolo[4,5-d]pyrimidine core . This core is a five-membered heterocyclic ring containing three nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of various pyrimidine derivatives. A method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using a catalytic amount of thiamine hydrochloride has been developed, highlighting the versatility of such compounds in chemical synthesis (Liu, Lei, & Hu, 2012).
  • Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines were synthesized, demonstrating high affinity towards A1 adenosine receptors, indicating potential pharmacological applications (Betti et al., 1998).

Antitumor Activity

  • Some derivatives of the compound, such as benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, have shown potent antitumor activity against specific cancer cell lines, highlighting its potential in cancer research and therapy (Edrees & Farghaly, 2017).

Antimicrobial Activity

  • Research has been conducted on the antimicrobial activities of similar pyrimidine derivatives, suggesting potential use in combating microbial infections (Hossain & Bhuiyan, 2009).

Structural and Spectroscopic Analysis

  • The compound's derivatives have been characterized using X-ray diffraction and various spectroscopic techniques, providing valuable insights into their molecular structure and reactivity (Lahmidi et al., 2019).

Future Directions

The future directions for the study of “benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, the development of efficient and novel drugs based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be a promising area of research .

Properties

IUPAC Name

benzyl 2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-15-7-9-16(10-8-15)11-26-20-19(24-25-26)21(23-14-22-20)29-13-18(27)28-12-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLPTFFOQNVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)OCC4=CC=CC=C4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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